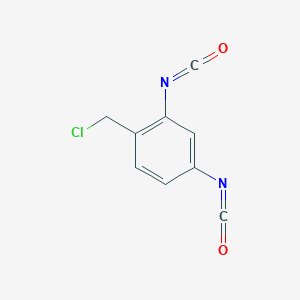
2-Chloro-4-methylbenzenethiol
Vue d'ensemble
Description
2-Chloro-4-methylbenzenethiol is a chemical compound with the molecular formula C7H7ClS . It is a derivative of benzenethiol, which is a type of thiol and a subset of the larger class of organosulfur compounds .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methylbenzenethiol consists of a benzene ring substituted with a chlorine atom, a methyl group, and a thiol group . The molecular weight is 158.648 Da .Applications De Recherche Scientifique
Chemical Synthesis and Material Science
- Development of Novel Polymeric Materials : Research into the end-quenching of TiCl4-catalyzed quasiliving polymerizations with alkoxybenzenes offers insights into direct chain-end functionalization techniques. This study demonstrates the versatility of alkoxybenzenes, including those with halogenated alkyl tethers, in polymer synthesis, suggesting potential relevance for compounds like 2-Chloro-4-methylbenzenethiol in modifying polymeric materials for specific functionalities (Morgan, Martínez-Castro, & Storey, 2010).
Analytical and Environmental Chemistry
- Analytical Method Development : Studies on the determination of halogenated compounds in biological materials and environmental samples highlight the importance of specific chemical analyses. For example, the peculiarities of determining 2-chloro-1,4-dihydrooxybenzene in various tissues using chromatographic and spectrophotometric methods could be analogous to detecting and quantifying 2-Chloro-4-methylbenzenethiol in environmental or biological matrices, emphasizing the compound's potential environmental impact or role in biological systems (Shormanov et al., 2016).
Electrochemical Studies
- Electrochemical Reduction : Research on the electrochemical reduction of chlorinated phenolic compounds, such as methyl triclosan, provides insights into the reactivity and potential degradation pathways of chlorinated aromatic thiols like 2-Chloro-4-methylbenzenethiol. These studies are significant for understanding the environmental fate of such compounds and for developing remediation strategies for pollutants (Peverly et al., 2014).
Chemical Reactions and Mechanisms
- Catalytic Insertion Reactions : The exploration of iridium porphyrin-catalyzed S–H insertion reactions between thiols and diazo esters sheds light on the reactivity of aromatic thiols, including potentially 2-Chloro-4-methylbenzenethiol, in synthetic chemistry. Such reactions are crucial for developing new synthetic routes and understanding the mechanistic aspects of thiol reactivity (Dairo & Woo, 2017).
Safety and Hazards
Safety data sheets suggest that exposure to 2-Chloro-4-methylbenzenethiol should be avoided. It is recommended to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Mécanisme D'action
Mode of Action
Based on its chemical structure, it can be inferred that it might undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
For example, 2-chloro-4-nitrophenol, a structurally similar compound, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-methylbenzenethiol can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific characteristics of the biological environment in which it is present .
Propriétés
IUPAC Name |
2-chloro-4-methylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLVGFCNAIAJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603959 | |
| Record name | 2-Chloro-4-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylbenzenethiol | |
CAS RN |
5375-97-3 | |
| Record name | 2-Chloro-4-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl N-[(benzyloxy)carbonyl]alanylleucinate](/img/structure/B3337044.png)





![N-[(Benzyloxy)carbonyl]-N-methylglycylvaline](/img/structure/B3337068.png)





